2,2-Difluoropent-4-enoic acid is an organic compound characterized by the molecular formula C5H6F2O2. It is a derivative of pentanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields, including chemistry and biology .
These reactions highlight the versatility of 2,2-difluoropent-4-enoic acid in synthetic organic chemistry.
The biological activity of 2,2-difluoropent-4-enoic acid stems from its structural features, particularly the presence of fluorine atoms. These atoms can significantly influence the electronic properties of the molecule, affecting its interactions with biological targets such as enzymes and receptors. The compound has been noted for its potential in studies involving enzyme inhibition and metabolic pathways, making it a valuable tool for biochemical research .
The synthesis of 2,2-difluoropent-4-enoic acid typically involves introducing fluorine atoms into the pentanoic acid structure. Common synthetic routes include:
2,2-Difluoropent-4-enoic acid has several applications across different fields:
Interaction studies involving 2,2-difluoropent-4-enoic acid focus on its effects on biological molecules. The mechanism by which it exerts its effects often involves the interaction of fluorine atoms with enzymes or receptors, leading to modifications in biochemical pathways. These studies are crucial for understanding how this compound can be used in drug development and other therapeutic applications .
Several compounds share structural similarities with 2,2-difluoropent-4-enoic acid. Here are a few notable examples:
Compound Name | Structural Features |
---|---|
2,2-Difluoro-3-oxopentanoic acid | Contains a ketone functional group at the third carbon |
2,2-Difluoro-4-pentenoic acid | Lacks the carboxylic acid group but retains double bond |
2,2-Difluoro-3-hydroxybutanoic acid | Contains a hydroxyl group instead of a carboxylic group |
The uniqueness of 2,2-difluoropent-4-enoic acid lies in its specific substitution pattern and structural arrangement. This distinct configuration imparts unique chemical and physical properties that differentiate it from similar compounds. For instance, while other fluorinated acids may exhibit different reactivity profiles or stability characteristics, 2,2-difluoropent-4-enoic acid's specific features make it particularly suitable for certain applications in synthetic chemistry and biological research .
The synthesis of 2,2-difluoropent-4-enoic acid represents a significant challenge in organofluorine chemistry, requiring specialized methodologies to introduce fluorine atoms while maintaining the integrity of the carboxylic acid and alkene functionalities [1]. This compound, with its gem-difluoro substitution pattern at the alpha position relative to the carboxyl group, serves as an important synthetic target due to its potential applications in medicinal chemistry and materials science [2].
The zinc-mediated rearrangement of allyl halodifluoroacetates represents one of the most established synthetic routes to 2,2-difluoropent-4-enoic acid derivatives [1]. This methodology involves the reaction of allyl bromo- or chloro-difluoroacetates with monochlorosilanes in the presence of zinc metal under thermal conditions [1]. The process proceeds through a complex rearrangement mechanism where zinc facilitates the coupling and subsequent structural reorganization to form the desired gem-difluoroalkene framework [1].
The reaction mechanism involves several key steps, beginning with the formation of organozinc intermediates through oxidative addition of the halodifluoroacetate substrates [1]. The zinc-mediated coupling creates transient intermediates that undergo rearrangement to produce silyl esters of alpha,alpha-difluoro-gamma-substituted carboxylic acids [1]. Subsequent hydrolysis of these silyl esters yields the target 2,2-difluoropent-4-enoic acid products [1].
Table 1: Zinc-Mediated Rearrangement Reaction Conditions
Substrate | Zinc Source | Temperature (°C) | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
Allyl bromodifluoroacetate | Zinc powder | 80-120 | Tetrahydrofuran | 45-65 | [1] |
Allyl chlorodifluoroacetate | Zinc dust | 90-130 | 1,2-Dimethoxyethane | 40-60 | [1] |
Substituted allyl haloacetates | Activated zinc | 100-140 | Diglyme | 35-70 | [1] |
The effectiveness of this methodology depends critically on the choice of zinc source and reaction conditions [1]. Activated zinc powder typically provides superior results compared to commercial zinc dust, likely due to increased surface area and reactivity [1]. The reaction requires careful temperature control to balance reaction rate with product stability, as excessive heating can lead to decomposition of the fluorinated products [1].
The direct application of fluorinating agents for gem-difluoroalkene formation has evolved significantly, with numerous reagents developed for introducing fluorine atoms into organic substrates [3] [4]. Traditional fluorinating agents include both nucleophilic and electrophilic sources, each offering distinct advantages for specific synthetic transformations [3] [4].
Nucleophilic fluorinating agents such as potassium fluoride, cesium fluoride, and tetrabutylammonium fluoride have been extensively employed in substitution reactions to introduce fluorine atoms [5] [6]. These reagents typically operate through nucleophilic substitution mechanisms, where the fluoride anion displaces suitable leaving groups such as halides or sulfonates [5] [4]. The reaction conditions often require elevated temperatures and polar aprotic solvents to activate the fluoride nucleophile and facilitate the substitution process [5].
Electrophilic fluorinating agents, including N-fluoropyridinium salts, N-fluorosulfonimides, and hypervalent iodine fluorides, offer complementary reactivity patterns for fluorine introduction [7]. These reagents transfer electrophilic fluorine to nucleophilic substrates such as enolates, aromatic systems, and organometallic compounds [7]. The controlled delivery of electrophilic fluorine enables selective fluorination under mild conditions with excellent functional group tolerance [7].
Table 2: Fluorinating Agent Performance in gem-Difluoroalkene Synthesis
Fluorinating Agent | Mechanism | Temperature Range (°C) | Typical Yield (%) | Selectivity |
---|---|---|---|---|
Cesium fluoride | Nucleophilic | 120-180 | 50-75 | Moderate |
Tetrabutylammonium fluoride | Nucleophilic | 25-80 | 60-80 | Good |
N-Fluoropyridinium triflate | Electrophilic | 0-50 | 70-90 | Excellent |
N-Fluorosulfonimide | Electrophilic | -20-25 | 65-85 | Good |
The selection of appropriate fluorinating agents depends on substrate structure, desired selectivity, and reaction conditions [7]. Nucleophilic fluorination typically requires more forcing conditions but offers broad substrate scope, while electrophilic fluorination proceeds under milder conditions with enhanced selectivity [4] [7].
Transition metal-catalyzed C–H fluorination has emerged as a powerful strategy for the direct introduction of fluorine atoms into organic molecules [8] [9]. This approach circumvents the need for pre-functionalized substrates by enabling direct activation and fluorination of carbon-hydrogen bonds [8] [9]. Palladium-based catalysts have shown particular promise for both C(sp2)–H and C(sp3)–H fluorination reactions [9].
The catalytic cycle typically involves several key steps: C–H activation through cyclometallation or direct metalation, formation of high-oxidation-state metal-fluoride complexes, and reductive elimination to form the carbon-fluorine bond [9]. The use of directing groups is often essential to achieve site-selective fluorination and prevent competing side reactions [9]. Transient directing groups have been developed to expand the scope of substrates amenable to catalytic C–H fluorination [9].
Rhodium-catalyzed methods have demonstrated unique reactivity profiles for gem-difluoroalkene synthesis, particularly in defluorinative vinylation reactions [10]. These processes involve rhodium(III)-catalyzed C(sp2)–H bond activation combined with nucleophilic addition and fluorine elimination from gem-difluoroalkene substrates [10]. The resulting transformations provide access to fluorinated dienes with excellent stereoselectivity under mild reaction conditions [10].
Table 3: Transition Metal Catalysts for C–H Fluorination
Metal Catalyst | Substrate Type | Fluorinating Agent | Temperature (°C) | Yield Range (%) | Reference |
---|---|---|---|---|---|
Palladium(II) acetate | Aromatic C–H | N-Fluoropyridinium | 80-120 | 45-75 | [9] |
Palladium(II) trifluoroacetate | Benzylic C–H | Electrophilic N-F | 60-100 | 50-80 | [9] |
Rhodium(III) chloride | Alkenyl C–H | gem-Difluoroalkenes | 25-60 | 60-85 | [10] |
Copper(II) fluoride | Simple aromatics | Direct fluorination | 450-550 | 30-50 | [4] |
The development of ligand systems has been crucial for achieving efficient reductive elimination in transition metal-catalyzed fluorination [4]. The polarized nature of metal-fluorine bonds creates significant challenges for carbon-fluorine bond formation, requiring careful optimization of electronic and steric factors [4]. Late transition metals are generally preferred due to their weaker metal-fluorine bonds compared to early transition metals [4].
Electrochemical methods for carboxylation represent a sustainable approach to carbon dioxide incorporation, offering advantages in terms of energy efficiency and reaction selectivity [11] [12]. These techniques utilize electrons as clean reductants to facilitate carbon-carbon bond formation without requiring stoichiometric reducing agents [11] [12].
Nickel-catalyzed electrochemical carboxylation has shown particular promise for the synthesis of carboxylic acid derivatives from various organic halides [11]. The process involves electrochemical reduction of nickel catalysts to generate low-oxidation-state species capable of oxidative addition with organic halides [11]. Subsequent carbon dioxide insertion and protonation yield the desired carboxylic acid products [11].
The electrochemical approach enables carboxylation of unactivated substrates that are challenging to functionalize using traditional methods [11]. Aryl chlorides, alkyl bromides, and even polyvinyl chloride can undergo efficient carboxylation under mild electrochemical conditions [12]. The elimination of sacrificial electrodes through paired electrolysis reactions further enhances the sustainability of these processes [11].
Table 4: Electrochemical Carboxylation Reaction Parameters
Substrate Class | Catalyst System | Current Density (mA/cm²) | Temperature (°C) | Carbon Dioxide Pressure (atm) | Yield (%) |
---|---|---|---|---|---|
Aryl halides | Nickel(II) bromide/bipyridine | 5-15 | 25-50 | 1-3 | 65-85 |
Alkyl bromides | Nickel(0) complex | 10-20 | 0-25 | 1-2 | 70-90 |
Vinyl halides | Nickel/phosphine | 8-12 | 25-40 | 1-5 | 55-75 |
Recent developments have expanded electrochemical carboxylation to include more complex transformations such as dicarboxylation through carbon-carbon bond cleavage [12]. These processes involve single-electron reduction of carbon dioxide to generate carbon dioxide radical anions, which participate in subsequent coupling reactions [12]. The precise control of electrochemical conditions enables selective formation of desired products while minimizing side reactions [12].
The selection of appropriate solvents and reaction temperatures plays a critical role in the successful synthesis of 2,2-difluoropent-4-enoic acid and related gem-difluoroalkenes [13] [14] [15]. Solvent properties such as polarity, coordinating ability, and thermal stability significantly influence reaction outcomes through effects on substrate solubility, catalyst activity, and product stability [13] [14].
Polar aprotic solvents are generally preferred for nucleophilic fluorination reactions due to their ability to solvate cations while leaving fluoride anions relatively free for nucleophilic attack [5] [13]. N,N-Dimethylformamide, dimethyl sulfoxide, and acetonitrile have shown excellent performance in many fluorination protocols [13] [14]. However, high-boiling solvents can complicate product purification and may require specialized separation techniques [5].
Temperature optimization requires balancing reaction rate with product and reagent stability [13] [14]. Lower temperatures often provide better selectivity but may result in incomplete conversions or extended reaction times [13]. The thermal stability of fluorinated intermediates is particularly important, as many gem-difluoroalkenes are susceptible to decomposition under harsh conditions [13].
Table 5: Solvent Effects on gem-Difluoroalkene Formation
Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) | Selectivity | Purification Difficulty |
---|---|---|---|---|---|
N,N-Dimethylformamide | 36.7 | 153 | 70-85 | Good | Moderate |
Dimethyl sulfoxide | 46.7 | 189 | 65-80 | Excellent | Difficult |
Acetonitrile | 37.5 | 82 | 60-75 | Good | Easy |
1,2-Dichloroethane | 10.4 | 84 | 55-70 | Moderate | Easy |
Tetrahydrofuran | 7.6 | 66 | 50-65 | Moderate | Easy |
Aromatic solvents such as toluene and 1,2-dichlorobenzene have demonstrated superior performance in certain transformations, particularly those involving organocatalytic or base-promoted reactions [15]. These solvents provide thermal stability at elevated temperatures while maintaining good solubility for organic substrates [15]. The choice between aromatic and polar solvents often depends on the specific reaction mechanism and catalyst requirements [15].
Systematic optimization of reaction parameters has led to significant improvements in yields and selectivity for gem-difluoroalkene synthesis [13] [14] [16]. Base selection and loading represent critical variables, with stronger bases often providing higher conversions but potentially lower selectivity due to competing side reactions [13] [15].
The use of lithium hexamethyldisilazide in controlled amounts has proven particularly effective for dehydrofluorination reactions leading to gem-difluoroalkenes [13]. Optimal conditions typically involve 4-5 equivalents of base at temperatures around -10°C, providing complete substrate conversion while minimizing decomposition [13]. Excess base loading can lead to substrate decomposition and reduced yields [13].
Catalyst optimization strategies include ligand screening, metal source evaluation, and additive incorporation [16] [17]. Bidentate phosphine ligands with appropriate bite angles have shown superior performance in cross-coupling reactions involving fluorinated substrates [18]. The use of palladium acetate combined with specific phosphine ligands enables efficient gem-difluoroalkene formation under mild conditions [18].
Table 6: Yield Enhancement Strategies and Outcomes
Strategy | Specific Modification | Yield Improvement | Selectivity Impact | Implementation Cost |
---|---|---|---|---|
Base optimization | Lithium hexamethyldisilazide (4-5 equiv) | +15-25% | Enhanced | Low |
Temperature control | Precise temperature maintenance (-10°C) | +10-20% | Maintained | Moderate |
Ligand screening | Bidentate phosphines with optimal bite angles | +20-30% | Improved | Moderate |
Additive incorporation | Phase transfer catalysts | +5-15% | Maintained | Low |
Reaction atmosphere | Inert gas protection | +10-15% | Enhanced | Low |
Reaction monitoring techniques have become increasingly sophisticated, enabling real-time optimization of synthetic protocols [13] [14]. Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for tracking reaction progress and identifying side products in fluorinated systems [13]. The ability to monitor reactions in real-time allows for dynamic adjustment of conditions to maximize yields and selectivity [13].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2,2-difluoropent-4-enoic acid through analysis of multiple nuclei. The compound with molecular formula C₅H₆F₂O₂ (molecular weight 136.097 daltons) exhibits characteristic spectroscopic signatures reflecting its difluorinated pentenoic acid structure [1] [2] [3].
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of 2,2-difluoropent-4-enoic acid displays distinct resonance patterns characteristic of the unsaturated fluorinated carboxylic acid framework. The terminal vinyl protons appear in the characteristic alkene region at chemical shifts ranging from 5.1 to 5.9 parts per million, exhibiting typical coupling patterns associated with terminal alkene functionalities [4] [5]. The methylene protons adjacent to the difluorinated carbon center resonate at chemical shifts between 2.3 and 2.8 parts per million, with coupling patterns influenced by the electron-withdrawing effects of the geminal difluoro substitution.
The carboxylic acid proton exhibits characteristic downfield resonance between 10 and 12 parts per million, confirming the presence of the free carboxylic acid functionality. The coupling patterns observed in the ¹H nuclear magnetic resonance spectrum provide valuable information regarding the molecular connectivity and conformational preferences of the compound [6] [7].
Carbon-13 Nuclear Magnetic Resonance Characteristics
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon center within the molecular framework. The alkene carbon atoms resonate in the characteristic olefinic region between 115 and 140 parts per million, with the terminal carbon appearing at higher field relative to the internal alkene carbon due to substitution effects [4] [5].
The difluorinated carbon center exhibits characteristic resonance between 115 and 125 parts per million, significantly influenced by the geminal difluoro substitution pattern. This chemical shift reflects the substantial electron-withdrawing effects of the fluorine substituents and provides diagnostic information for structural confirmation. The carboxylic acid carbon appears in the characteristic carbonyl region between 165 and 175 parts per million, confirming the presence of the acid functionality [5].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
Fluorine-19 nuclear magnetic resonance spectroscopy provides the most direct and sensitive analysis of the difluoro substitution pattern in 2,2-difluoropent-4-enoic acid. The two fluorine atoms, being in equivalent chemical environments due to the geminal substitution pattern, exhibit a single resonance at chemical shifts typically ranging from -105 to -115 parts per million relative to trichlorofluoromethane as external standard [6] [9] [7].
The high sensitivity and excellent resolution of ¹⁹F nuclear magnetic resonance spectroscopy, with 100% natural abundance and 83% sensitivity relative to proton nuclear magnetic resonance, enables precise characterization of the fluorinated center [7] [10]. The chemical shift position provides information regarding the electronic environment of the fluorine atoms and their interaction with adjacent functional groups. Coupling patterns observed in the ¹⁹F spectrum offer insights into through-bond interactions with neighboring carbon and hydrogen centers, contributing to conformational analysis of the molecular framework [9] [7].
Mass spectrometric analysis of 2,2-difluoropent-4-enoic acid provides detailed information regarding molecular structure through characteristic fragmentation pathways. The compound exhibits distinct fragmentation patterns under electron ionization conditions, reflecting the inherent stability and reactivity of various molecular segments [11] [12] [13].
Electron Ionization Mass Spectrometry
Under electron ionization conditions, 2,2-difluoropent-4-enoic acid produces a molecular ion peak at mass-to-charge ratio 136, corresponding to the molecular weight of the intact compound [11] [14]. The molecular ion exhibits moderate stability, with subsequent fragmentation following predictable pathways based on the electronic and structural characteristics of the functional groups present.
Primary fragmentation pathways include loss of individual fluorine atoms, producing fragment ions at mass-to-charge ratio 117. This fragmentation reflects the relatively weak carbon-fluorine bonds under high-energy conditions and represents a characteristic fragmentation pattern for difluorinated organic compounds [11] [13]. The loss of the carboxyl group (molecular weight 45) generates fragment ions at mass-to-charge ratio 91, representing a common fragmentation pathway for carboxylic acid derivatives [11] [15].
A particularly significant fragmentation involves the loss of the difluoromethylene unit (molecular weight 50), producing fragments at mass-to-charge ratio 86. This fragmentation pattern reflects the tendency for alpha-cleavage adjacent to electron-withdrawing groups and provides diagnostic information for structural characterization [11] [16]. Additional fragmentation involves the formation of stable carbocation species through rearrangement processes, contributing to the overall fragmentation pattern observed in the mass spectrum [14] [13].
Electrospray Ionization Mass Spectrometry
Electrospray ionization mass spectrometry provides complementary information through soft ionization conditions that preserve molecular integrity while enabling detection of various ionization states. Under negative ion mode conditions, 2,2-difluoropent-4-enoic acid readily forms deprotonated molecular ions at mass-to-charge ratio 135, corresponding to loss of the carboxylic acid proton [12] [13].
Positive ion mode analysis enables detection of sodium adduct ions at mass-to-charge ratio 159, formed through coordination of sodium cations with the carboxylate oxygen atoms. This ionization pattern is characteristic of carboxylic acid compounds and provides additional confirmation of molecular weight and structural features [12] [13]. The relative abundance of different ionization products provides information regarding the solution-phase behavior and ionization efficiency of the compound under various analytical conditions [14] [13].
Density functional theory calculations provide detailed insights into the conformational preferences and electronic structure of 2,2-difluoropent-4-enoic acid. Computational analysis reveals the influence of difluoro substitution on molecular geometry, conformational stability, and electronic properties [17] [18] [19].
Geometric Optimization and Conformational Preferences
Density functional theory calculations at the B3LYP/6-311+G** level reveal multiple stable conformations of 2,2-difluoropent-4-enoic acid, with relative energies dependent on the spatial arrangement of functional groups and intramolecular interactions [17] [18]. The most stable conformation exhibits an extended chain configuration that minimizes steric interactions while optimizing electronic stabilization through hyperconjugative interactions [18] [19].
The difluoromethylene carbon center adopts tetrahedral geometry with carbon-fluorine bond lengths of approximately 1.35 Angstroms, characteristic of aliphatic carbon-fluorine bonds [18] [20]. The carbon-carbon bond connecting the difluorinated center to the adjacent methylene group exhibits slight shortening relative to typical alkyl carbon-carbon bonds, reflecting the electron-withdrawing effects of the fluorine substituents [17] [18].
Conformational analysis reveals energy barriers for rotation around the various carbon-carbon bonds, with the barrier for rotation around the bond adjacent to the difluorinated center being significantly elevated due to hyperconjugative stabilization. The alkene portion of the molecule maintains planar geometry, with the terminal vinyl group exhibiting typical alkene bond lengths and angles [18] [19].
Electronic Structure and Orbital Analysis
Density functional theory calculations reveal the electronic structure of 2,2-difluoropent-4-enoic acid through molecular orbital analysis and charge distribution calculations. The highest occupied molecular orbital is primarily localized on the carboxylate oxygen atoms and the alkene pi system, while the lowest unoccupied molecular orbital exhibits significant character on the carboxylic acid carbon and fluorine atoms [17] [21].
Natural bond orbital analysis reveals the charge distribution within the molecule, with the fluorine atoms bearing significant negative charge (-0.35 to -0.40 electron units) and the difluorinated carbon center exhibiting positive charge (+0.45 to +0.50 electron units) [18] [22]. This charge separation contributes to the dipole moment of the molecule and influences intermolecular interactions and solvation behavior [17] [20].
The carbonyl carbon of the carboxylic acid group exhibits substantial positive charge, consistent with the electrophilic character of this center in chemical reactions. The alkene carbons display charge distributions typical of unsaturated systems, with slight polarization toward the terminal carbon due to the electron-withdrawing effects of the difluorinated substituent [17] [21].
Hyperconjugation represents a fundamental electronic effect in fluorinated organic compounds, involving the delocalization of electron density from occupied sigma bonding orbitals to vacant sigma antibonding orbitals. In 2,2-difluoropent-4-enoic acid, hyperconjugative interactions significantly influence molecular conformation, stability, and reactivity [23] [22] [24].
Sigma-Sigma Star Interactions
The geminal difluoro substitution in 2,2-difluoropent-4-enoic acid creates multiple opportunities for hyperconjugative stabilization through sigma-to-sigma-star orbital interactions. The carbon-hydrogen sigma bonding orbitals on adjacent carbon centers can donate electron density into the low-lying sigma antibonding orbitals of the carbon-fluorine bonds [23] [24] [25].
Natural bond orbital analysis reveals stabilization energies of 8-12 kilocalories per mole for individual hyperconjugative interactions between carbon-hydrogen sigma bonds and carbon-fluorine sigma antibonding orbitals [23] [22]. These interactions result in lengthening of the carbon-fluorine bonds (typically 0.01-0.02 Angstroms) and strengthening of the donor carbon-hydrogen bonds through back-donation effects [22] [24].
The hyperconjugative interactions exhibit strong angular dependence, with maximum stabilization occurring when the donor and acceptor orbitals achieve optimal orbital overlap. This angular dependence contributes to conformational preferences and influences the rotational barriers around carbon-carbon bonds adjacent to the difluorinated center [23] [26] [25].
Negative Hyperconjugation and Electronic Effects
Fluorinated systems exhibit particularly strong negative hyperconjugation effects, where the fluorine lone pair orbitals can donate electron density into adjacent sigma antibonding orbitals [27] [22] [28]. In 2,2-difluoropent-4-enoic acid, the fluorine lone pairs interact with the sigma antibonding orbitals of adjacent carbon-carbon and carbon-hydrogen bonds, providing additional conformational stabilization [22] [29].
These negative hyperconjugative interactions contribute to the overall electronic stabilization of the molecule and influence the acidity of the carboxylic acid group through electronic transmission effects. The electron-withdrawing nature of the difluoro substitution enhances the electrophilicity of the carboxylic acid carbon and increases the acidity of the compound relative to non-fluorinated analogs [27] [30].
The magnitude of hyperconjugative stabilization in 2,2-difluoropent-4-enoic acid depends on the specific conformational arrangement of the functional groups and the spatial relationship between donor and acceptor orbitals. Computational analysis reveals that optimal hyperconjugative stabilization occurs in extended conformations that maximize orbital overlap while minimizing steric repulsion [23] [25].
Stereoelectronic Control and Conformational Preferences
Hyperconjugative effects exert substantial control over the conformational preferences of 2,2-difluoropent-4-enoic acid, with specific conformations being stabilized through favorable orbital interactions [18] [23] [24]. The gauche effect, commonly observed in fluorinated systems, results from hyperconjugative stabilization that overcomes unfavorable dipole-dipole interactions between proximate carbon-fluorine bonds [23] [26] [31].
The stereoelectronic requirements for optimal hyperconjugation influence the rotational barriers around carbon-carbon bonds and contribute to the overall conformational profile of the molecule. Energy barriers for conformational interconversion range from 3-8 kilocalories per mole, depending on the specific rotation involved and the degree of hyperconjugative stabilization lost during the transition [18] [23].
Corrosive;Irritant